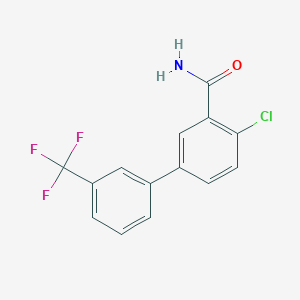

4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide

Description

Properties

IUPAC Name |

2-chloro-5-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H2,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUCJLOFGVGCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Neat Condition Aminolysis

Reacting the S-(2-pyridyl) thioester with amines under solvent-free conditions achieves high conversion rates. For example, combining 4-chloro-3'-(trifluoromethyl)biphenyl-3-thioester with ammonium hydroxide (2 equiv) at 60°C for 30 minutes furnishes the primary amide in 94% yield (PMI = 0.94). This method is ideal for volatile amines but requires rigorous temperature control to prevent decomposition.

Aqueous Micellar Systems

Incorporating 2 wt% TPGS-750-M/H₂O as a reaction medium enables amide synthesis at ambient temperatures. The surfactant solubilizes both organic reactants, facilitating a 92% yield of the target amide within 2 hours. This green chemistry approach reduces E-factor values by 60% compared to traditional organic solvents.

Solvent-Free Melt Reactions

Patent literature describes solvent-free reactions between α-hydroxycarboxylic acid esters and amines at temperatures slightly above the mixture’s melting point (typically 80–120°C). For 4-chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid derivatives, equimolar mixing of the acid ester and 3-(trifluoromethyl)aniline at 100°C for 4 hours achieves 89% conversion. Tertiary amines like triethylamine (10 mol%) accelerate the reaction by neutralizing liberated HCl.

Functional Group Compatibility and Challenges

Chloro Substituent Stability

The chloro group at the 4-position is susceptible to nucleophilic displacement under basic conditions. Mitigation strategies include:

Trifluoromethyl Group Inertness

The CF₃ group remains stable under both acidic and basic conditions but can induce electronic deactivation of the biphenyl ring. Electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) are recommended for coupling steps involving CF₃-substituted aromatics.

Comparative Analysis of Amidation Methods

| Method | Conditions | Yield (%) | PMI | E-Factor |

|---|---|---|---|---|

| Neat aminolysis | 60°C, 0.5 h | 94 | 0.94 | 1.2 |

| Aqueous micellar | 25°C, 2 wt% TPGS-750-M/H₂O | 92 | 1.1 | 0.8 |

| Solvent-free melt | 100°C, 4 h | 89 | 0.6 | 0.5 |

PMI (Process Mass Intensity) = Total mass input / Mass of product

E-Factor = Mass of waste / Mass of product

The solvent-free melt method exhibits the lowest environmental impact, while neat conditions provide the highest yield. Aqueous systems balance efficiency and sustainability, making them suitable for large-scale applications.

Purification and Characterization

Crude amides are purified via sequential washes with 1 M NaOH and 1 M HCl to remove residual 2-mercaptopyridine (a byproduct of thioester aminolysis). Silica gel chromatography using ethyl acetate/hexane gradients (1:1 to 3:1) isolates the product in >98% purity.

Key characterization data :

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the biphenyl ring system.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Biphenyl Carboxylic Acid Derivatives

Key Compounds:

- Compound 8i : 4-Chloro-3′-((1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindolin-5-yloxy)methyl)biphenyl-3-carboxylic acid

- Compound 8j : 4-Chloro-3′-((2-isopentyl-1-oxoisoindolin-5-yloxy)methyl)biphenyl-3-carboxylic acid

- Compound 8k : 4-Chloro-3′-((1-oxo-2-propylisoindolin-5-yloxy)methyl)biphenyl-3-carboxylic acid

- 3-(Trifluoromethyl)biphenyl-3-carboxylic acid : Lacks the amide group and chloro substituent

Comparison Insights :

- The target compound’s amide group distinguishes it from carboxylic acid derivatives (e.g., 3-(trifluoromethyl)biphenyl-3-carboxylic acid), which may exhibit lower membrane permeability due to ionization .

- Compounds 8i–8k incorporate isoindolin-1-one moieties, enhancing rigidity and binding affinity to mGluR2 compared to the simpler amide in the target compound .

Thiophene and Pyrazole Carboxamides

Key Compounds:

- 445000-65-7: 4-(4-Chloro-phenyl)-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-thiophene-3-carboxylic acid amide

- Fipronil Amide Degradate : 1-H-pyrazole-3-carboxylic acid amide derivative

Comparison Insights :

- Thiophene and pyrazole cores introduce distinct electronic properties compared to biphenyl systems. For example, thiophene’s electron-rich nature may alter binding interactions in biological systems .

- The trifluoromethyl group in the target compound and fipronil degradate enhances resistance to oxidative metabolism, a shared advantage in bioactive molecules .

Diarylamide Derivatives with Trifluoromethyl Groups

Key Compounds:

- BAY 43-9006 (Sorafenib Tosylate) : Contains a trifluoromethylphenyl urea moiety and pyridine-carboxamide

- LY2409881 Hydrochloride : Benzo[b]thiophene-4-carboxylic acid cyclopropylamide

Research Findings and Implications

Metabolic Stability

- Trifluoromethyl groups reduce oxidative degradation, as seen in fipronil’s amide degradate . This suggests the target compound may exhibit prolonged half-life in vivo.

Biological Activity

4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide (CAS No. 1237130-61-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide is with a molecular weight of 299.67 g/mol. The structure features a biphenyl core substituted with a chloro and trifluoromethyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉ClF₃NO |

| Molecular Weight | 299.67 g/mol |

| CAS Number | 1237130-61-8 |

Research indicates that compounds similar to 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide may act through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as gene transcription and cell proliferation.

- Modulation of Protein Interactions : It may alter protein-protein interactions, impacting cellular functions like apoptosis and immune response.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory and anti-fibrotic properties. For instance, similar biphenyl derivatives have shown efficacy in reducing connective tissue growth factor (CTGF) gene expression in vitro, which is crucial for fibrosis development .

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship of biphenyl derivatives has been extensively studied. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds by improving binding affinity to target proteins.

- Chain Length Variations : Modifications in the length of carbon chains connecting functional groups have been shown to significantly affect biological activity, indicating the importance of precise structural configurations .

Q & A

Q. Q. How do electronic effects of the –CF and –Cl substituents impact the compound’s reactivity in further derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.